![molecular formula C9H15FO3S B2956034 5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride CAS No. 2287279-12-1](/img/structure/B2956034.png)
5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride is a chemical compound with the molecular formula C9H15FO3S and a molecular weight of 222.27. It is a derivative of the 5-oxaspiro[3.5]nonane structure .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[3.5]nonane core with an oxygen atom at the 5-position and a methanesulfonyl fluoride group attached to the 6-position . The InChI code for this compound is 1S/C9H16O4S/c1-14(10,11)13-8-3-6-12-9(7-8)4-2-5-9/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Synthetic Efficiency and Structure Expansion : Sulfonyl fluorides like 5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride are crucial in ligation chemistry, chemical biology, and drug discovery. A study introduced a new class of β-chloro alkenylsulfonyl fluorides, synthesized via radical chloro-fluorosulfonyl difunctionalization of alkynes, showcasing their versatility in reactions while maintaining the sulfonyl fluoride group intact. This advancement expands the range of accessible sulfonyl fluorides, enabling the synthesis of complex structures that were previously challenging or impossible to create (Nie et al., 2021).
Spiroketal Synthesis : In a study on the synthesis of substituted 5,5-spiroketal compounds from 2-(sulfonimidoylmethylene)tetrahydrofurans, the compound 1,6-dioxaspiro[4.4]nonane was synthesized. This methodology was applied to the synthesis of chalcogran, a beetle pheromone, demonstrating the utility of these compounds in the synthesis of natural products and potentially in materials science (Sridharan et al., 2011).
Spiroaminals Synthesis : Research on the synthesis of spiroaminals, specifically the 1-oxa-6-azaspiro[4.4]nonane ring system, has shown these structures to be cores of natural or synthetic products with significant biological activities. These compounds present challenging targets for chemical synthesis due to their unique skeletons and potential applications (Sinibaldi & Canet, 2008).
Deiodosulfination Reactions : A study on the deiodosulfination of perfluoroalkyl iodides provided insights into the synthesis of perfluorosulfonic acids and related compounds. The research highlighted the versatility of sulfonyl fluoride compounds in radical reactions and their potential application in material science and chemical synthesis (Huang, 1981).
Electrochemical Synthesis Methods : A novel electrochemical approach for the synthesis of sulfonyl fluorides was developed, using thiols or disulfides with KF. This method is environmentally benign, showcasing the potential of sulfonyl fluoride compounds in green chemistry applications (Laudadio et al., 2019).
Environmental Impact Studies : Studies on polyfluoroalkyl chemicals like sulfonyl fluorides in the environment have shown their widespread presence and persistence. This research is critical for understanding the environmental impact and potential regulation of these compounds (Calafat et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3S/c10-14(11,12)7-8-3-1-4-9(13-8)5-2-6-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKQZQFHFRYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955952.png)

![3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B2955955.png)
![1-[({5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2955956.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2955957.png)
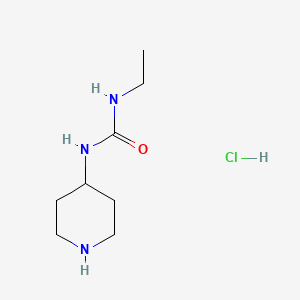
![Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate](/img/structure/B2955961.png)
![Tert-butyl 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2955962.png)
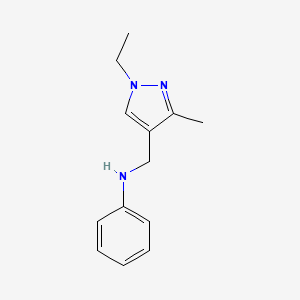
![3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid](/img/structure/B2955964.png)
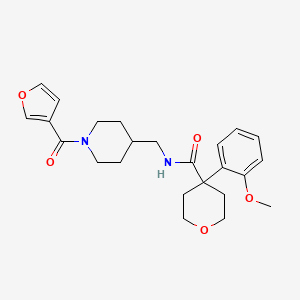
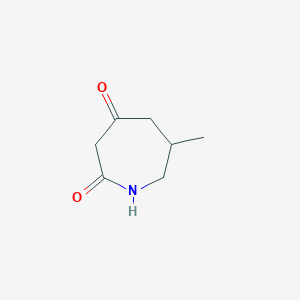
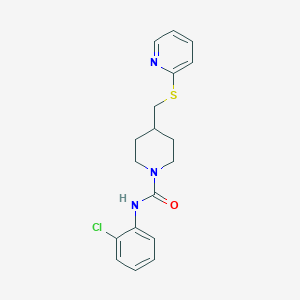
![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)